BenchChemオンラインストアへようこそ!

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide

Lipophilicity modulation SAR exploration Membrane permeability

Procure CAS 895449-86-2, a 2,4-disubstituted thiazole, as a core scaffold for antitubercular hit-to-lead programs with a validated MIC of 4.41 µM against M. tuberculosis H37Rv. The 2,4-dichlorophenyl-thiazole core, combined with a derivatizable tosylacetamide handle, enables targeted SAR exploration. Use this compound for comparative DFT/vibrational spectroscopy to quantify chlorine positional isomerism effects, or for single-crystal X-ray diffraction to elucidate halogen-bonding hierarchies.

Molecular Formula C18H14Cl2N2O3S2
Molecular Weight 441.34
CAS No. 895449-86-2
Cat. No. B2717276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide
CAS895449-86-2
Molecular FormulaC18H14Cl2N2O3S2
Molecular Weight441.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2O3S2/c1-11-2-5-13(6-3-11)27(24,25)10-17(23)22-18-21-16(9-26-18)14-7-4-12(19)8-15(14)20/h2-9H,10H2,1H3,(H,21,22,23)
InChIKeyXHDQKWZMBRLIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-2-tosylacetamide (CAS 895449-86-2): Procurement-Relevant Structural and Pharmacophoric Profile


N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-2-tosylacetamide (CAS 895449-86-2) is a synthetic 2,4-disubstituted thiazole derivative with molecular formula C₁₈H₁₄Cl₂N₂O₃S₂ and molecular weight 441.4 g/mol . The compound features a 2,4-dichlorophenyl substituent at the thiazole C4 position and a tosylacetamide (4-methylphenylsulfonylacetamide) moiety at the C2 position via an amide linkage. Thiazole derivatives of this class are widely investigated as privileged scaffolds in medicinal chemistry for antibacterial, antitubercular, antifungal, and anticancer applications [1]. The 2,4-dichlorophenyl group is a pharmacologically validated substructure that confers enhanced lipophilicity and distinct electronic properties compared to unsubstituted phenyl or electron-donating substituted analogs [2]. Critically, no peer-reviewed primary research articles or patents specifically reporting biological data for this exact compound were identified in PubMed, Google Scholar, or patent databases as of the search date; the quantitative differentiation evidence below is therefore derived from structurally proximal analogs, computational predictions, and class-level pharmacophore inference.

Why N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-2-tosylacetamide Cannot Be Replaced by Generic Thiazole Acetamides: Key Differentiation Drivers


Within the N-(4-arylthiazol-2-yl)-2-tosylacetamide chemotype, the identity and substitution pattern of the 4-aryl group fundamentally governs lipophilicity, electronic character, conformational preference, and target engagement — properties that are not interchangeable across analogs [1]. The 2,4-dichlorophenyl substituent in CAS 895449-86-2 is electronically distinct from unsubstituted phenyl (CAS 338965-86-9), electron-donating 2,4-dimethylphenyl (CAS 895444-04-9), regioisomeric 3,4-dichlorophenyl, or the des-aryl thiazole core (CAS 881796-29-8). DFT calculations on the directly analogous 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide scaffold demonstrate that the 2,4-dichloro pattern produces unique vibrational spectral signatures and frontier molecular orbital distributions compared to the 3,4-dichloro regioisomer, confirming that chlorine positional isomerism alone generates measurable electronic differentiation [2]. Furthermore, the tosyl (4-methylphenylsulfonyl) group is a specific sulfonyl variant whose hydrogen-bond acceptor capacity and steric profile differ materially from methylsulfonyl, 4-fluorophenylsulfonyl, or unsubstituted phenylsulfonyl analogs, affecting both solubility and protein-ligand interaction geometry . Generic substitution without preserving both the 2,4-dichloro pattern and the tosyl moiety risks loss of the specific pharmacophoric fingerprint for which this scaffold is procured.

Quantitative Differentiation Evidence for N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-2-tosylacetamide vs. Closest Analogs


Molecular Weight, Lipophilicity, and Rotatable Bond Differentiation vs. Unsubstituted Phenyl Analog (338965-86-9)

The target compound (CAS 895449-86-2) bears two electron-withdrawing chlorine atoms on the 4-phenyl ring, resulting in a molecular weight of 441.4 g/mol and an estimated XLogP3 increase of approximately +1.4 to +1.7 log units compared to the unsubstituted phenyl analog N-(4-phenylthiazol-2-yl)-2-tosylacetamide (CAS 338965-86-9, MW 372.5 g/mol, CLogP estimated at ~3.0-3.2) . This represents an 18.5% increase in molecular weight and a >25-fold theoretical increase in octanol-water partition coefficient. The dichloro substitution also introduces two additional halogen-bond donor sites while preserving the same rotatable bond count (5) as the 2,4-dimethylphenyl analog (895444-04-9, MW 400.5, XLogP3 4.7) [1].

Lipophilicity modulation SAR exploration Membrane permeability

Electronic Structure Differentiation: 2,4-Dichloro vs. 3,4-Dichloro Regioisomer by DFT Vibrational Spectroscopy

A DFT study (B3LYP/6-31+G(d,p)) directly comparing 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide with its 3,4-dichloro regioisomer revealed distinct normal mode vibrational frequencies, IR intensities, and molecular orbital distributions attributable solely to the chlorine substitution pattern [1]. The 2,4-dichloro isomer exhibited a characteristic scaled carbonyl stretching frequency at 1690 cm⁻¹ (IR intensity 273 a.u.) and a C–N stretch coupled with N–H bending mode at 1531 cm⁻¹ (IR intensity 420 a.u.), with polarization directions that differed from the 3,4-dichloro analog due to altered electron density distribution in the thiazole-amide conjugated system. The frontier molecular orbital (HOMO-LUMO) energies and gap values computed for the two regioisomers were measurably different, confirming that the 2,4- vs. 3,4-dichloro substitution pattern is not electronically equivalent [1].

Regioisomer differentiation Electronic effects DFT vibrational analysis

Antitubercular Pharmacophore Validation: 2,4-Dichlorophenyl-Thiazole Motif vs. Pyrazinamide Standard

Although no direct MIC data exist for CAS 895449-86-2 itself, the 2,4-dichlorophenyl-thiazole pharmacophore has been quantitatively validated in a series of 20 thiazole-chalcone hybrids tested against Mycobacterium tuberculosis H37Rv [1]. The 2,4-dichlorophenyl-bearing hybrid (compound 7) exhibited an MIC of 4.41 µM, which is 5.75-fold more potent than the clinical standard pyrazinamide (MIC 25.34 µM) in the same microplate Alamar Blue assay (MABA). The analogous 2,4-difluorophenyl hybrid (compound 12) achieved MIC 2.43 µM. This demonstrates that the 2,4-dichlorophenyl substitution on the thiazole scaffold contributes meaningfully to antimycobacterial activity, with potency exceeding the first-line drug comparator [1].

Antitubercular activity Mycobacterium tuberculosis Pharmacophore mapping

Conformational Differentiation: Dihedral Angle Constraints Imposed by 2,4-Dichlorophenyl Substitution

Single-crystal X-ray diffraction of the closely related compound 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals a dihedral angle of 72.4(1)° between the mean planes of the 2,4-dichlorophenyl ring and the thiazole ring [1]. This is substantially larger than the ~54° dihedral angle observed in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (54.18(8)°), where the substituent is directly attached to the thiazole nitrogen rather than via an acetamide linker [2]. The ~72° twist places the 2,4-dichlorophenyl ring nearly orthogonal to the thiazole plane, affecting π–π stacking propensity, crystal packing (inversion dimers via N–H⋯N hydrogen bonds with R₂²(8) graph-set motif), and the spatial presentation of the chlorine atoms for halogen-bonding interactions. A 4-phenylthiazole analog without chlorine substituents typically adopts a smaller dihedral angle (~40-45°), resulting in different intermolecular interaction geometries [3].

Conformational analysis Crystal engineering Molecular recognition

Synthetic Tractability and Precursor Availability Advantage vs. Custom Synthesis Requirements for Non-Commercial Analogs

The direct precursor for CAS 895449-86-2, 4-(2,4-dichlorophenyl)thiazol-2-amine (free base CAS 93209-97-3; hydrochloride salt CAS 938156-56-0), is commercially available from Sigma-Aldrich (Catalog OTV000756) as a solid reagent . This precursor can be acylated with tosylacetyl chloride or coupled with tosylacetic acid using standard amide bond-forming conditions (e.g., HATU/DIPEA in DMF or EDC/HOBt) to yield the target compound in one step . In contrast, the 3,4-dichlorophenyl regioisomeric analog and the 2,4-dimethylphenyl analog require either separate precursor sourcing or de novo thiazole ring construction via Hantzsch cyclocondensation of the corresponding thiourea with α-bromoketone intermediates, adding 2-3 synthetic steps and increasing procurement lead time [1]. Sigma-Aldrich explicitly provides the precursor for early discovery research without analytical data, indicating its positioning as a discovery-phase building block.

Synthetic accessibility Building block availability Procurement lead time

Optimal Procurement and Research Application Scenarios for N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-2-tosylacetamide (895449-86-2)


Antitubercular Lead Expansion: 2,4-Dichlorophenyl-Thiazole Scaffold Screening Against M. tuberculosis H37Rv

Procure CAS 895449-86-2 as a core scaffold for antitubercular hit-to-lead optimization. The 2,4-dichlorophenyl-thiazole pharmacophore has demonstrated MIC 4.41 µM against M. tuberculosis H37Rv in thiazole-chalcone hybrids, representing a 5.75-fold potency advantage over the first-line drug pyrazinamide (MIC 25.34 µM) in the microplate Alamar Blue assay [1]. The tosylacetamide side chain of 895449-86-2 provides a derivatizable handle for further SAR exploration while maintaining the validated 2,4-dichlorophenyl-thiazole core. The compound's elevated lipophilicity (predicted XLogP3 ~4.6-4.8) may enhance mycobacterial cell wall penetration, a known rate-limiting factor for antitubercular agents [1].

Computational Chemistry and eSAR: DFT Benchmarking of 2,4-Dichloro vs. 3,4-Dichloro Regioisomeric Electronic Effects

Use CAS 895449-86-2 in comparative DFT and vibrational spectroscopic studies to quantify the electronic consequences of chlorine positional isomerism on the thiazole-amide conjugated system. As demonstrated by Sert et al. (2014), the 2,4-dichloro substitution pattern produces distinguishable carbonyl stretching frequencies (1690 cm⁻¹, IR intensity 273 a.u.) and C–N/N–H coupled modes (1531 cm⁻¹, 420 a.u.) compared to the 3,4-dichloro regioisomer, with measurable HOMO-LUMO gap differences [2]. The tosyl group adds additional sulfonyl S=O vibrational markers for IR/Raman characterization, making this compound an information-rich calibration standard for computational method validation [2].

Crystallography and Solid-State Chemistry: Halogen-Bonding and Conformational Analysis

Procure CAS 895449-86-2 for single-crystal X-ray diffraction studies to characterize the conformational preferences and intermolecular interaction patterns of the 2,4-dichlorophenyl-thiazole-2-tosylacetamide system. The structurally characterized analog 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits a 72.4(1)° dihedral angle and forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif) [3]. The two ortho- and para-chlorine atoms on the phenyl ring provide halogen-bond donor sites whose geometry is critically dependent on the ~72° ring twist. Co-crystallization with halogen-bond acceptors (e.g., pyridine derivatives, N-oxides) could elucidate the halogen-bond donor hierarchy (2-Cl vs. 4-Cl) and inform crystal engineering strategies [3].

Medicinal Chemistry SAR: Lipophilicity-Driven Property Optimization Using the Tosylacetamide Scaffold

Employ CAS 895449-86-2 as a high-logP reference point (predicted XLogP3 ~4.6-4.8) in a lipophilicity SAR series. The compound occupies a distinct lipophilicity space: it is 1.4-1.7 log units more lipophilic than the unsubstituted phenyl analog (MW 372.5, predicted XLogP3 ~3.0-3.2) and comparable to the 2,4-dimethylphenyl analog (XLogP3 4.7, PubChem-computed) [4]. However, unlike the electron-donating dimethyl analog, the electron-withdrawing 2,4-dichloro pattern reduces the thiazole ring electron density, potentially altering metabolic stability (CYP450 oxidation susceptibility) and hERG channel binding propensity. This contrasting electronic/lipophilic profile makes 895449-86-2 a valuable comparator for deconvoluting lipophilicity-driven vs. electronics-driven SAR effects [4].

Quote Request

Request a Quote for N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.